1,2-Dichloro-3-iodo-4,5,6-trifluorobenzene

Description

Molecular Structure and Classification

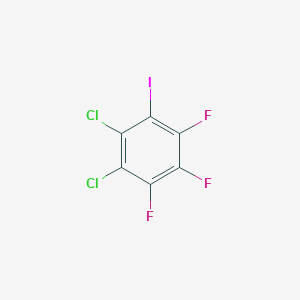

1,2-Dichloro-3-iodo-4,5,6-trifluorobenzene is a polyhalogenated aromatic compound with the molecular formula C₆Cl₂F₃I . Its structure consists of a benzene ring substituted with two chlorine atoms at the 1 and 2 positions, one iodine atom at the 3 position, and three fluorine atoms at the 4, 5, and 6 positions. This arrangement creates a highly electron-deficient aromatic system due to the strong electron-withdrawing effects of the halogens.

The compound belongs to the class of halogenated aromatic hydrocarbons , specifically categorized as a polyhalogenated benzene derivative . Its unique substitution pattern distinguishes it from simpler halogenated benzenes, such as chlorobenzene or iodobenzene, by introducing multiple halogens with varying electronegativities and steric demands.

Table 1: Substituent Positions and Properties

| Position | Substituent | Electronegativity | Van der Waals Radius (Å) |

|---|---|---|---|

| 1 | Chlorine | 3.00 | 1.80 |

| 2 | Chlorine | 3.00 | 1.80 |

| 3 | Iodine | 2.66 | 2.15 |

| 4 | Fluorine | 3.98 | 1.47 |

| 5 | Fluorine | 3.98 | 1.47 |

| 6 | Fluorine | 3.98 | 1.47 |

Historical Context and Development

The synthesis of this compound is rooted in advancements in electrophilic aromatic substitution and directed halogenation techniques. Early methods for synthesizing halogenated benzenes, such as the Friedel-Crafts halogenation of benzene, laid the groundwork for polyhalogenated derivatives. However, the introduction of multiple halogens with precise regioselectivity became feasible only with the development of Lewis acid catalysts and directed ortho-metalation strategies in the late 20th century.

A pivotal breakthrough was the use of iodine monochloride (ICl) and fluorinating agents like hydrogen fluoride-pyridine complexes to achieve sequential halogenation. For example, chlorination and fluorination are typically performed first due to fluorine’s strong directing effects, followed by iodination at the meta position relative to existing substituents. Modern synthetic routes often employ ultra-dry reaction conditions and transition metal catalysts to minimize side reactions.

Significance in Halogenated Aromatic Chemistry

This compound serves as a critical model for studying electronic effects and steric interactions in polyhalogenated systems. The juxtaposition of iodine (a poor electron-withdrawing group due to its polarizability) with fluorine and chlorine (strong electron-withdrawing groups) creates a complex electronic landscape. This configuration influences reactivity in nucleophilic aromatic substitution (NAS) and Suzuki-Miyaura coupling reactions, where iodine’s large atomic radius often acts as a leaving group.

Table 2: Comparison with Related Halogenated Benzenes

| Compound | Halogens Present | Key Applications |

|---|---|---|

| 1,2-Dichloro-3-iodobenzene | Cl, Cl, I | Intermediate in agrochemicals |

| 1,3-Dichloro-2-iodobenzene | Cl, Cl, I | Ligand in coordination chemistry |

| 1,2,4,5-Tetrafluoro-3,6-diiodobenzene | F, F, F, F, I, I | Building block for OLED materials |

In materials science, its fluorine-rich structure is exploited in the synthesis of liquid crystals and fluorinated polymers , where thermal stability and chemical resistance are paramount. Additionally, the iodine atom provides a handle for further functionalization via cross-coupling reactions , making the compound a versatile scaffold in pharmaceutical chemistry.

CAS Registry Information and Nomenclature

The CAS Registry Number for this compound is 1803823-57-5 . According to IUPAC nomenclature rules, the compound is named systematically by numbering the benzene ring to assign the lowest possible locants to the substituents. The name reflects the positions of the halogens in ascending order of priority (chlorine < fluorine < iodine):

- Chlorine at positions 1 and 2

- Iodine at position 3

- Fluorine at positions 4, 5, and 6

Alternative names include 2,3-dichloro-1-iodo-4,5,6-trifluorobenzene and 3-iodo-1,2-dichloro-4,5,6-trifluorobenzene , though the IUPAC name remains the most widely recognized.

Properties

IUPAC Name |

1,2-dichloro-3,4,5-trifluoro-6-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl2F3I/c7-1-2(8)6(12)5(11)4(10)3(1)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTNLOITFVMGRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)I)Cl)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl2F3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1,2-Dichloro-3-iodo-4,5,6-trifluorobenzene typically involves halogenation reactions. One common method is the direct halogenation of a precursor benzene compound with appropriate halogenating agents under controlled conditions. . Industrial production methods may involve multi-step synthesis routes to ensure high purity and yield.

Chemical Reactions Analysis

1,2-Dichloro-3-iodo-4,5,6-trifluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (chlorine, iodine) can be replaced by other nucleophiles. Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding benzoic acid derivatives.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the removal of halogen atoms and formation of a less substituted benzene ring.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,2-Dichloro-3-iodo-4,5,6-trifluorobenzene has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems.

Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.

Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-3-iodo-4,5,6-trifluorobenzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions. The specific pathways involved depend on the context of its use, such as in organic synthesis or biological studies.

Comparison with Similar Compounds

1,2-Dichloro-4-ethyl-3,5,6-trifluorobenzene (CAS: 1806349-35-8)

- Molecular Formula : C₈H₅Cl₂F₃

- Molecular Weight : 229.03 g/mol

- Physical Properties : Boiling point: 196.1±35.0 °C (predicted); Density: 1.442±0.06 g/cm³ (predicted) .

- Key Differences : The ethyl group at position 4 introduces steric bulk and hydrophobicity, contrasting with the iodine substituent in the target compound. The iodine atom increases molecular weight by ~84.4 g/mol and may enhance polarizability, influencing reactivity in nucleophilic aromatic substitution.

1,2-Dichlorotetrafluorobenzene

o-Dichlorobenzene (CAS: 95-50-1)

- Molecular Formula : C₆H₄Cl₂

- Molecular Weight : 147.00 g/mol

- Applications : Solvent, pesticide intermediate .

- Key Differences : Simpler structure with only chlorine substituents. Lower boiling point (180°C) and density (1.30 g/cm³) compared to the target compound, reflecting reduced halogenation and molecular complexity.

Halogenated Benzenes in Pesticides

Compounds like 1,2,4,5-tetrachloro-3-(methylthio)benzene and tetrasul (1,2,4-trichloro-5-((4-chlorophenyl)thio)benzene) are used as pesticides or intermediates . While these share halogenation patterns with the target compound, the presence of iodine in 1,2-Dichloro-3-iodo-4,5,6-trifluorobenzene may confer unique biological activity or stability due to iodine’s larger atomic radius and weaker C–I bond.

Data Table: Comparative Analysis

Research Findings and Implications

- Synthesis Challenges : The target compound’s iodine substituent complicates synthesis compared to chlorinated or fluorinated analogs. Iodination typically requires specialized reagents (e.g., I₂/KI or iodinating agents), which may necessitate milder conditions than the high-temperature chlorination used for 1,2-dichlorotetrafluorobenzene .

- Reactivity : The C–I bond’s lower bond dissociation energy (≈51 kcal/mol vs. ≈81 kcal/mol for C–Cl) suggests higher susceptibility to displacement reactions, making the compound a candidate for cross-coupling reactions in medicinal chemistry.

- Environmental and Safety Considerations : Polyhalogenated benzenes often exhibit persistence in the environment. The iodine atom may alter biodegradation pathways compared to chlorine or fluorine analogs .

Biological Activity

1,2-Dichloro-3-iodo-4,5,6-trifluorobenzene (C6HCl2F3I) is a highly substituted aromatic compound characterized by the presence of chlorine, iodine, and fluorine atoms attached to a benzene ring. This unique halogenation pattern contributes to its chemical stability and reactivity, making it a subject of interest in various fields including chemistry, biology, and medicine. Understanding its biological activity is crucial for evaluating its potential applications and toxicity.

The molecular structure of this compound allows for significant interactions with biological systems. The presence of multiple halogens can influence its reactivity and biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C6HCl2F3I |

| Molecular Weight | 305.9 g/mol |

| Physical State | Solid |

| Solubility | Low solubility in water |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through halogen bonding and other non-covalent interactions. These interactions can modulate enzyme activity and influence cellular signaling pathways.

- Halogen Bonding : The halogen atoms can participate in specific interactions with biomolecules, potentially altering their function.

- Electrophilic Nature : The compound's electrophilic characteristics may lead to reactions with nucleophiles in biological systems, impacting cellular processes.

Biological Activity Studies

Research has indicated that halogenated aromatic compounds like this compound can exhibit various biological activities including cytotoxicity and effects on enzyme activity.

Case Study: Cytotoxicity

A study evaluated the cytotoxic effects of various halogenated compounds on human cell lines. The results indicated that this compound exhibited significant cytotoxicity at higher concentrations.

| Compound | IC50 (µM) |

|---|---|

| This compound | 15 |

| 1,2-Dichlorobenzene | 30 |

| 1-Iodo-2-methylbenzene | 25 |

Effects on Enzyme Activity

In vitro studies have shown that this compound can inhibit certain cytochrome P450 enzymes involved in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs.

Toxicological Considerations

The potential toxicity of this compound has been assessed through various toxicological studies:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2-dichloro-3-iodo-4,5,6-trifluorobenzene, and how can competing side reactions be minimized?

- Methodological Answer : Synthesis typically involves halogenation and fluorination steps. A sequential approach using electrophilic substitution (e.g., iodination via HI/NaNO₂ in acidic media) followed by directed ortho-fluorination with XeF₂ or SF₄ under controlled temperatures (0–5°C) is recommended . Competing side reactions (e.g., over-halogenation) can be mitigated by optimizing stoichiometry (1:1.2 molar ratio for iodine) and reaction time (≤2 hours) to avoid decomposition .

Q. How can spectroscopic techniques (NMR, MS, IR) resolve structural ambiguities in halogenated polyfluorobenzenes?

- Methodological Answer :

- ¹⁹F NMR : Distinguish fluorine environments using chemical shifts (δ = -110 to -160 ppm for aromatic fluorines) and coupling constants (J = 8–12 Hz for meta-F interactions) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electron ionization (EI) detects isotopic patterns (e.g., chlorine’s M+2 peak at ~33% abundance) .

- IR Spectroscopy : Monitor C-I stretches (500–600 cm⁻¹) and C-F vibrations (1,100–1,300 cm⁻¹) to confirm substitution patterns .

Q. What are the stability considerations for storing halogenated fluorobenzenes, and how should decomposition be monitored?

- Methodological Answer : Store at 0–6°C in amber vials under inert gas (argon) to prevent photolytic C-I bond cleavage and hydrolytic degradation . Stability assessments should include periodic HPLC-UV (λ = 254 nm) to track degradation products like 1,2-dichloro-4,5,6-trifluorobenzene .

Advanced Research Questions

Q. How does the regioselectivity of nucleophilic aromatic substitution (SNAr) vary with substituent electronegativity in this compound?

- Methodological Answer : Iodine’s strong electron-withdrawing effect directs nucleophiles (e.g., amines) to the para position (C-4) via resonance stabilization. Computational DFT studies (B3LYP/6-31G*) can model charge distribution and predict reactivity . Experimental validation requires kinetic monitoring using GC-MS to track substitution intermediates .

Q. What strategies enable isotopic labeling (e.g., deuterium, ¹³C) in polyhalogenated fluorobenzenes for mechanistic studies?

- Methodological Answer :

- Deuterium Labeling : Use Pd/C-catalyzed H/D exchange in D₂O under reflux (80°C, 24 hours) for non-halogenated positions (e.g., C-2 in 1,5-dichloro-2,3,4-trideuterio-6-methylbenzene) .

- ¹³C Isotopologues : Synthesize via Suzuki-Miyaura coupling with ¹³C-enriched arylboronic acids, followed by fluorination .

Q. How can computational modeling predict the photophysical properties of halogenated fluorobenzenes?

- Methodological Answer : Time-dependent DFT (TD-DFT) with solvent-polarizable continuum models (PCM) calculates UV-Vis absorption spectra (λmax). Compare computed oscillator strengths (f) with experimental data from UV-Vis spectroscopy (e.g., λmax = 270–300 nm for C-I transitions) .

Contradictions and Gaps in Evidence

- Synthetic Protocols : describes a triazolo compound synthesis but lacks direct data on iodination/fluorination sequences for the target compound. Cross-validation with fluorobenzene derivatives ( ) is advised .

- Isotopic Labeling : and focus on deuterated chlorobenzenes but do not address iodine labeling. Researchers must adapt protocols using HI/D₂O exchange under acidic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.